molecular formula C11H11FN2O2 B1664682 6-Fluoro-L-Tryptophan CAS No. 19310-00-0

6-Fluoro-L-Tryptophan

Cat. No. B1664682
CAS RN: 19310-00-0
M. Wt: 222.22 g/mol
InChI Key: YMEXGEAJNZRQEH-VIFPVBQESA-N
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Description

6-Fluoro-L-Tryptophan, also known as 6-Fluorotryptophan, is a derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11FN2O2 . It is used as a serotonin (5-HT) synthesis inhibitor and is metabolized in the brain. It may be useful for tracing neuronal serotoninergic pools .


Molecular Structure Analysis

The molecular weight of 6-Fluoro-L-Tryptophan is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .


Physical And Chemical Properties Analysis

6-Fluoro-L-Tryptophan has a density of 1.4±0.1 g/cm3, a boiling point of 450.7±45.0 °C at 760 mmHg, and a flash point of 226.4±28.7 °C . It has 4 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Safety And Hazards

6-Fluoro-L-Tryptophan should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area, and personal protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

(2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-L-Tryptophan

CAS RN

19310-00-0
Record name 6-Fluorotryptophan, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-FLUOROTRYPTOPHAN, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB5L1P9TZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
E Chanut, R Zinit, JH Trouvin, P Riant… - Biochemical …, 1992 - Elsevier
We investigated potential competition between l-tryptophan (TRP) and 6-fluoro-dl-tryptophan (6-F-TRP) for binding to albumin and for passage through the blood-brain barrier (BBB). In …
Number of citations: 11 www.sciencedirect.com
JM Leeds, PJ Brown, GM McGeehan, FK Brown… - Journal of Biological …, 1993 - Elsevier
… The relative rates of turnover of 6fluoro-L-tryptophan versus \2-’4C]tryptophan were also determined over a range of pH values in both H,O and DzO (Fig. 2). The 6-fluor0 substituent …
Number of citations: 74 www.sciencedirect.com
P Babitzke, C Yanofsky - Journal of Biological Chemistry, 1995 - ASBMB
… or methyl group at position 6 (6-fluoro-L-tryptophan or 6-methyl-L-tryptophan). Of these, 5-hydroxy-L-tryptophan, 5-fluoro-L-tryptophan, and 6-fluoro-L-tryptophan activated TRAP at a …
Number of citations: 69 www.jbc.org
X Wang, D Kong, T Huang, Z Deng… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… , we turned to test the activity of StnK2 using L-tryptophan analogues as the putative substrates, including 4-fluoro-L-tryptophan, 5-fluoro-L-tryptophan, 6-fluoro-L-tryptophan, and their β-…
Number of citations: 14 pubs.rsc.org
Y Yan, J Chen, L Zhang, Q Zheng, Y Han… - Angewandte …, 2013 - Wiley Online Library
… 4c By complementing 6-fluoro-L-tryptophan in the wild-type strain, we previously produced … As anticipated, combination of 6-fluoro-L-tryptophan and 2 in AL2110 resulted in the …
Number of citations: 85 onlinelibrary.wiley.com
KH Veldmann, S Dachwitz, JM Risse, JH Lee… - … in Bioengineering and …, 2019 - frontiersin.org
Brominated compounds such as 7-bromo-l-tryptophan (7-Br-Trp) occur in Nature. Many synthetic and natural brominated compounds have applications in the agriculture, food, and …
Number of citations: 32 www.frontiersin.org
C Odar, M Winkler, B Wiltschi - Biotechnology Journal, 2015 - Wiley Online Library
… Even the simultaneous incorporation of three different monofluorinated amino acids ((2S, 4S)-4-fluoroproline ((4S) F-Pro), 4F-Phe and 6-fluoro-L-tryptophan (6F-Trp)) into a lipase from …
Number of citations: 62 onlinelibrary.wiley.com
M Nurul Islam, R Hitchings, S Kumar… - ACS Infectious …, 2018 - ACS Publications
… Mass spectrometry grade formic acid, 5-fluoro-L-tryptophan, 6-fluoro-L-tryptophan, d-pantothenate, and resazurin were purchased from Sigma-Aldrich. 4-Fluoro-dl-tryptophan was from …
Number of citations: 17 pubs.acs.org
C Qiao, F Chen, Z Liu, T Huang, W Li… - Frontiers in Plant …, 2022 - frontiersin.org
Tryptophan decarboxylases (TDCs) are a group of pyridoxal 5-phosphate-dependent enzymes involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic …
Number of citations: 3 www.frontiersin.org
G Blaser, JM Sanderson, A Batsanov, JAK Howard - 2012 - core.ac.uk
Tryptophan is an essential amino acid important as protein building block, for the anchoring and binding of membrane proteins, substrate in biosynthetic reactions, and as versatile label …
Number of citations: 3 core.ac.uk

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